Medroxyprogesterone

Description

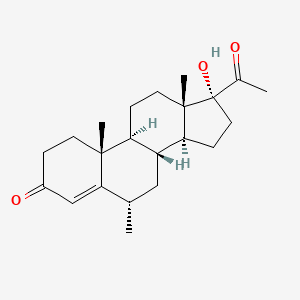

Structure

3D Structure

Properties

IUPAC Name |

(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16+,17-,18-,20+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQMUZJSZHZSGN-HBNHAYAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0036508 | |

| Record name | Medroxyprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Medroxyprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility at 25 °C: in acetone 1 in 50; slightly soluble in ether and methanol; sol at 25 °C in dioxane: 1 in 60 /Medoxyprogesteron acetate/, Very soluble in chloroform | |

| Record name | MEDROXYPROGESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Reported impurities include: 6alpha,17a-dimethyl-3,17-dioxo-D-homoandrost-4-en-17aalpha- yl acetate, 6beta-hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate (6beta-hydroxymedroxyprogesterone acetate), 17-hydroxy-6alpha-methylpregn-4-ene-3,20-dione (medroxyprogesterone), 6-methyl-3,20-dioxopregna-4,6-dien-17-yl acetate, 6alpha-methyl-3,20-dioxo-5beta-pregnan-17-yl acetate (4,5beta-dihydromedroxyprogesterone acetate), 6beta-methyl-3,20-dioxopregn- 4-en-17-yl acetate (6-epimedroxyprogesterone acetate) and 6-methylene-3,20-dioxopregn- 4-en-17-yl acetate. /Medroxyprogesterone acetate/ | |

| Record name | MEDROXYPROGESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from chloroform | |

CAS No. |

520-85-4 | |

| Record name | Medroxyprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medroxyprogesterone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | medroxyprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Medroxyprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Medroxyprogesterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEDROXYPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSU1C9YRES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEDROXYPROGESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Medroxyprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214.5 °C, Crystals from methanol; MW: 386.52. MP: 207-209 °C; specific optical rotation: +61 (in chloroform); uv max absorption (ethanol): 240 nm (epsilon = 15900). Freely soluble in ethanol, methanol; slightly soluble in ether; insoluble in water /Medroxyprogesterone 17-acetate/ | |

| Record name | MEDROXYPROGESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Medroxyprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dichotomous Role of Medroxyprogesterone Acetate in Breast Cancer: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medroxyprogesterone acetate (B1210297) (MPA), a synthetic progestin, has a complex and often contradictory role in the context of breast cancer. While historically used in hormone replacement therapy and contraception, its impact on breast cancer risk and progression remains a subject of intense investigation. This technical guide provides an in-depth analysis of the molecular mechanisms through which MPA exerts its effects on breast cancer cells. We will explore its interaction with steroid hormone receptors, the downstream signaling cascades it modulates, and its ultimate impact on critical cellular processes such as proliferation and apoptosis. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for relevant assays, and visualizes the intricate signaling pathways using Graphviz diagrams to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Progesterone (B1679170) Receptor and Beyond

This compound acetate primarily functions as an agonist of the progesterone receptor (PR), a ligand-activated transcription factor that plays a crucial role in mammary gland development and tumorigenesis.[1][2][3] Upon binding to MPA, the PR undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription.[4]

However, the actions of MPA are not limited to the classical PR pathway. Evidence suggests that MPA can also exert its effects through:

-

Crosstalk with Growth Factor Signaling: MPA has been shown to engage in crosstalk with growth factor signaling pathways, such as the Phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to the activation of downstream effectors that promote cell proliferation.[3][4]

-

Androgen Receptor (AR) Activation: In progesterone receptor-negative (PR-) breast cancer cells, MPA can bind to and activate the androgen receptor, leading to an inhibition of cell proliferation.[5][6] This highlights the context-dependent nature of MPA's effects.

-

Non-genomic Signaling: MPA can also initiate rapid, non-genomic signaling events at the cell membrane, leading to the activation of kinase cascades like the ERK1/2 pathway.[7]

Quantitative Effects of MPA on Breast Cancer Cells

The following tables summarize the quantitative data from various studies on the effects of MPA on breast cancer cell lines.

Table 1: Effect of MPA on Cell Proliferation

| Cell Line | MPA Concentration | Duration of Treatment | Fold Change/Inhibition in Proliferation | Reference |

| T47D | 10 nM | 48 hours | 1.6-fold induction | [3][4] |

| MCF-7 | 10⁻⁷ M | 7 days | 20-25% inhibition | [8] |

| MFM-223 (PR-) | 10 nM | Not specified | Inhibition of proliferation | [5] |

| MDA-MB-453 (PR-) | 100 nM | Not specified | 26-30% inhibition | [6] |

| ZR-75-1 (PR+) | 100 nM | Not specified | 26-30% inhibition | [6] |

| T47-D (PR+) | 100 nM | Not specified | 26-30% inhibition | [6] |

Table 2: Effect of MPA on Gene Expression

| Cell Line | MPA Concentration | Duration of Treatment | Gene | Fold Change in Expression | Reference |

| T47D | 10 nM | 48 hours | Cyclin D1 | 3.3-fold induction (mRNA) | [3][4] |

| T47D | Not specified | 6 days | Tristetraprolin | 2.8-3.5-fold increase (mRNA) | [1] |

| T47D | Not specified | 6 days | Zinc-alpha2-glycoprotein | 2.8-3.5-fold increase (mRNA) | [1] |

| T47D | Not specified | 6 days | Na, K-ATPase alpha1-subunit | 2.8-3.5-fold increase (mRNA) | [1] |

| T47D | Not specified | 6 days | Lipocalin 2 | 5-fold decrease (mRNA) | [1] |

| MCF-7 (PRB transfected) | Not specified | Not specified | Cyclin D1 | 2.2-fold induction (protein) | [3][4] |

| MCF-7 (PRB transfected) | Not specified | Not specified | Cyclin D1 Promoter Activity | 2.7-fold induction | [3][4] |

Table 3: Effect of MPA on Apoptosis-Related Gene Expression in PR+ Cells

| Treatment Condition | Gene | Regulation | Reference |

| Serum depletion-induced apoptosis | HRK | Up-regulated | [9] |

| Serum depletion-induced apoptosis | BAK1 | Up-regulated | [9] |

| MPA treatment during serum depletion | HRK | No longer induced | [9] |

| MPA treatment during serum depletion | BAK1 | No longer induced | [9] |

| MPA treatment | BCLX-L | Up-regulated | [9] |

| MPA treatment | BCLX-S | Up-regulated | [9] |

| MPA treatment | BCL2 | Down-regulated | [9] |

Signaling Pathways Modulated by MPA

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by MPA in breast cancer cells.

MPA-Induced Proliferation via PR and PI3K/Akt/NF-κB Pathway

MPA-Mediated Inhibition of Proliferation via Androgen Receptor

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of MPA's effects on breast cancer cells.

Cell Proliferation Assessment using MTT Assay

Objective: To quantify the effect of MPA on the proliferation of breast cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T47D)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound acetate (MPA) stock solution

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

MPA Treatment: Prepare serial dilutions of MPA in serum-free medium. Remove the culture medium from the wells and replace it with 100 µL of the MPA dilutions. Include a vehicle control (medium with the same concentration of solvent used for MPA).

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of Protein Expression

Objective: To determine the effect of MPA on the expression levels of specific proteins (e.g., PR, Cyclin D1, Bcl-2).

Materials:

-

Breast cancer cells treated with MPA

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

Objective: To measure the effect of MPA on the mRNA expression of target genes (e.g., RANKL, Cyclin D1).

Materials:

-

Breast cancer cells treated with MPA

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Gene-specific primers

-

RT-qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the cells using a commercial kit.

-

RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio).

-

cDNA Synthesis: Reverse transcribe a fixed amount of RNA into cDNA using a cDNA synthesis kit.

-

RT-qPCR: Set up the RT-qPCR reaction with the cDNA, SYBR Green or TaqMan master mix, and gene-specific primers.

-

Thermal Cycling: Run the reaction on an RT-qPCR instrument using an appropriate thermal cycling protocol.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target gene and a housekeeping gene (e.g., GAPDH). Calculate the relative gene expression using the ΔΔCt method.

Conclusion

The mechanism of action of this compound acetate in breast cancer cells is multifaceted and highly dependent on the cellular context, particularly the expression of progesterone and androgen receptors. In PR-positive cells, MPA can drive proliferation through the activation of the PI3K/Akt/NF-κB signaling pathway, leading to the upregulation of key cell cycle regulators like cyclin D1. Conversely, in PR-negative, AR-positive cells, MPA can inhibit proliferation by activating androgen receptor-mediated signaling. Furthermore, MPA's ability to modulate the expression of apoptosis-related genes of the Bcl-2 family adds another layer of complexity to its biological effects. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further elucidating the intricate role of MPA in breast cancer and in the development of more targeted therapeutic strategies.

References

- 1. Estradiol and this compound acetate regulated genes in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound acetate induces cell proliferation through up-regulation of cyclin D1 expression via phosphatidylinositol 3-kinase/Akt/nuclear factor-kappaB cascade in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound acetate inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Androgen receptor agonist activity of the synthetic progestin, this compound acetate, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progestins and breast cancer hallmarks: The role of the ERK1/2 and JNK pathways in estrogen receptor positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the effect of progesterone, this compound acetate and norethisterone on the proliferation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis inhibition mediated by this compound acetate treatment of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Medroxyprogesterone Acetate (MPA) Signaling in Endothelial Cells: A Technical Guide for Researchers

Abstract

Medroxyprogesterone acetate (B1210297) (MPA), a synthetic progestin widely used in hormone replacement therapy and contraception, exerts complex and often contradictory effects on the vascular endothelium. Unlike endogenous progesterone (B1679170), MPA engages in distinct signaling pathways that influence critical endothelial functions, including nitric oxide synthesis, cell adhesion, migration, and proliferation. This technical guide provides an in-depth examination of the core signaling pathways activated by MPA in endothelial cells. It details the non-genomic activation of kinase cascades such as PI3K/Akt and MAPK/ERK and the genomic regulation of inflammatory molecules. This document summarizes key quantitative data, presents detailed protocols for essential experimental validation, and offers visual diagrams of the molecular pathways to serve as a comprehensive resource for researchers in vascular biology and drug development.

Introduction

The vascular endothelium is a critical regulator of cardiovascular homeostasis. Its dysfunction is a key initiating event in the pathogenesis of atherosclerosis and other cardiovascular diseases. Progestins, both natural and synthetic, can modulate endothelial function, but their effects are not uniform. This compound acetate (MPA) has been shown to impact the cardiovascular system differently than endogenous progesterone. Notably, large-scale clinical trials have highlighted potential cardiovascular risks associated with combined estrogen-MPA therapies, underscoring the need to understand MPA's specific molecular mechanisms.

This guide focuses on the direct actions of MPA on endothelial cells, dissecting the signaling cascades from receptor binding to downstream functional outcomes. Understanding these pathways is crucial for developing safer therapeutic strategies and for elucidating the vascular effects of existing hormonal treatments.

Core Signaling Pathways in Endothelial Cells

MPA initiates its effects through both rapid, non-genomic pathways and slower, genomic pathways. A key feature of MPA signaling is its ability to bind not only to the classical progesterone receptor (PR) but also to the glucocorticoid receptor (GR), leading to a unique and complex signaling profile.[1][2]

Non-Genomic Signaling: Kinase Cascade Activation

Within minutes of exposure, MPA can trigger non-genomic signaling cascades that do not require gene transcription. These rapid events are primarily mediated by the activation of the Phosphatidylinositol 3-Kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/ERK pathways.[1][3]

PI3K/Akt Pathway and Nitric Oxide Synthesis Attenuation: One of the most significant differences between MPA and progesterone is their effect on endothelial nitric oxide synthase (eNOS). While progesterone typically stimulates NO production, MPA has been shown to have no effect on its own and, more importantly, to attenuate the beneficial E2-induced activation of eNOS and subsequent NO production.[4][5] This inhibitory action is mediated through the PI3K/Akt pathway. MPA attenuates the estradiol-induced phosphorylation of Akt, a critical upstream kinase for eNOS activation.[5] This leads to reduced eNOS activity and diminished NO bioavailability, a pro-atherogenic state. This effect is reversible with the PR antagonist RU486, confirming the involvement of the progesterone receptor in this non-genomic action.[5]

MAPK/ERK Pathway and Cell Migration: The MAPK/ERK pathway is a central regulator of cell proliferation and migration. MPA has been shown to activate this cascade, contributing to its effects on endothelial cell migration.[6] The canonical pathway involves the activation of a sequence of kinases (Raf → MEK → ERK), which then phosphorylate various cytoplasmic and nuclear targets to promote a migratory phenotype. While both MPA and progesterone can enhance migration, MPA appears to have a more potent effect.[6][7]

Genomic Signaling: Regulation of Adhesion and Inflammation

MPA's genomic effects are mediated by the translocation of its receptor complex (primarily GR) to the nucleus, where it acts as a transcription factor. This process typically occurs over several hours and results in altered expression of target genes, particularly those involved in inflammation and cell adhesion.

Upregulation of Adhesion Molecules: In contrast to some reports on progesterone, MPA has been demonstrated to increase the expression of key adhesion molecules, including E-selectin, P-selectin, and Intercellular Adhesion Molecule-1 (ICAM-1).[5][8][9] This upregulation promotes the adhesion of monocytes to the endothelial monolayer, a critical early step in the formation of atherosclerotic plaques.[5][8]

Interference with NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. While progesterone can inhibit TNF-α-induced NF-κB activation, MPA fails to do so.[1][2][10] Furthermore, by binding to the GR, MPA can interfere with the anti-inflammatory actions of endogenous glucocorticoids, potentially leading to a pro-inflammatory endothelial phenotype.[1][3]

Quantitative Effects of MPA on Endothelial Function

The functional consequences of MPA-activated signaling pathways have been quantified in numerous studies. The following tables summarize key findings on the effects of MPA on endothelial cell adhesion, proliferation, and migration.

Table 1: Effect of MPA on Endothelial Adhesion Molecule Expression and Monocyte Adhesion Data derived from studies on Human Umbilical Vein Endothelial Cells (HUVECs).

| Parameter Measured | Treatment (100 nM MPA) | Result | Fold/Absolute Change | Citation |

| E-selectin mRNA | vs. Control | Increase | ~1.4 to 1.6-fold | [9] |

| P-selectin mRNA | vs. Control | Increase | ~1.7-fold | [9] |

| ICAM-1 mRNA | vs. Control | Increase | ~1.7 to 2.5-fold | [5][9] |

| E-selectin Protein | vs. Control (72.3 ± 0.1 ng/mL) | Increase | 83.0 ± 0.7 ng/mL | [5][8] |

| P-selectin Protein | vs. Control (31.0 ± 0.1 ng/mL) | Increase | 34.8 ± 1.2 ng/mL | [5][8] |

| ICAM-1 Protein | vs. Control (4.9 ± 0.1 ng/mL) | Increase | 5.4 ± 0.0 ng/mL | [5][8] |

| Monocyte Adhesion | vs. Control (46.5 ± 3.5 cells) | Increase | 56.0 ± 1.5 cells / 10 fields | [5][8] |

Table 2: Dose-Dependent Effects of MPA on Endothelial Progenitor Cell (EPC) Function Data derived from studies on canine bone marrow-derived EPCs, co-treated with 1x10⁻⁸ mol/L 17β-Estradiol.

| MPA Concentration | Effect on Proliferation | Effect on Cell Cycle | Effect on Migration | Citation |

| ≤ 10⁻⁵ mol/L (Low) | Partial inhibition of E2-induced proliferation | - | - | |

| ≥ 10⁻⁴ mol/L (High) | Significant inhibition | Arrest in S phase | Damaged/Inhibited |

Key Experimental Protocols

Validation of the effects of MPA on endothelial signaling pathways requires robust and reproducible experimental methods. Below are detailed protocols for core assays.

Protocol: Western Blot for Protein Expression and Phosphorylation

This protocol is used to quantify changes in the expression levels of total proteins (e.g., ICAM-1, eNOS) or the phosphorylation status of signaling kinases (e.g., p-Akt, p-ERK).

-

Cell Lysis:

-

Culture HUVECs to 80-90% confluency and treat with MPA or vehicle control for the desired time.

-

Place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Aspirate PBS and add ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors (e.g., 1 mL per 100 mm dish).

-

Scrape cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Agitate for 30 minutes at 4°C, then centrifuge at 16,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a fresh tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

Sample Preparation & SDS-PAGE:

-

Normalize samples to equal protein concentrations (e.g., 20-30 µg) and add 4X Laemmli sample buffer.

-

Boil samples at 95-100°C for 5 minutes.

-

Load samples and a molecular weight marker onto an SDS-polyacrylamide gel.

-

Run the gel until adequate separation is achieved.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm transfer efficiency by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a CCD camera-based imager or X-ray film.

-

Quantify band intensity using image analysis software (e.g., ImageJ) and normalize to a loading control like β-actin or GAPDH.

-

Protocol: Endothelial Cell Migration (Scratch/Wound Healing Assay)

This assay measures collective cell migration, a key process in angiogenesis and vessel repair.

-

Cell Seeding:

-

Seed endothelial cells in a 6-well or 12-well plate at a density that will form a 95-100% confluent monolayer within 24 hours.

-

Incubate cells under standard conditions (37°C, 5% CO2).

-

-

Creating the Scratch:

-

Once the monolayer is confluent, use a sterile p200 pipette tip to create a straight, clear "scratch" or cell-free gap down the center of the well.

-

Gently wash the well twice with warm PBS or culture medium to remove dislodged cells and debris.

-

-

Treatment and Imaging:

-

Replace the medium with fresh culture medium containing MPA or the vehicle control.

-

Immediately place the plate on a microscope stage (preferably within a live-cell imaging incubator).

-

Capture the first image of the scratch at predefined locations (T=0). Use phase-contrast microscopy.

-

Continue capturing images of the same locations at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the gap has closed in the control wells.

-

-

Quantification:

-

Measure the area of the cell-free gap in the images from each time point using image analysis software (e.g., ImageJ with the MRI Wound Healing Tool plugin).

-

Calculate the percentage of wound closure at each time point relative to the initial (T=0) wound area.

-

Migration Rate = (% Wound Closure at T=x) / x hours.

-

Protocol: Nitric Oxide Measurement (Griess Assay)

This colorimetric assay quantifies nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

-

Sample Collection:

-

Culture endothelial cells in a multi-well plate (e.g., 96-well) and treat with MPA or other compounds as required.

-

After the incubation period (e.g., 24 hours), carefully collect the cell culture supernatant from each well.

-

-

Griess Reaction:

-

Prepare a nitrite standard curve using known concentrations of sodium nitrite.

-

In a new 96-well plate, add 50-100 µL of each sample and standard to separate wells.

-

Add 50 µL of Sulfanilamide solution (Griess Reagent I) to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Griess Reagent II) to all wells.

-

Incubate for 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

-

-

Measurement and Analysis:

-

Measure the absorbance of each well at 540-550 nm using a microplate reader.

-

Subtract the absorbance of a media-only blank from all readings.

-

Determine the nitrite concentration in each sample by comparing its absorbance to the standard curve.

-

Conclusion and Future Directions

The signaling pathways activated by this compound acetate in endothelial cells are distinct from those of endogenous progesterone and are characterized by the activation of non-genomic kinase cascades and a genomic program that promotes inflammation. MPA's attenuation of eNOS activity via the PI3K/Akt pathway and its upregulation of adhesion molecules present plausible mechanisms for the potential cardiovascular risks observed in clinical settings.

For researchers and drug development professionals, these findings highlight several key considerations:

-

Receptor Specificity: The dual agonism of MPA at both PR and GR is a critical factor in its biological activity.

-

Pathway-Specific Outcomes: Different pathways (PI3K/Akt vs. MAPK vs. Genomic) lead to distinct functional outcomes (NO production vs. migration vs. inflammation).

-

Therapeutic Implications: The pro-inflammatory and anti-angiogenic (at high doses) properties of MPA suggest that alternative progestins with more favorable signaling profiles should be considered in hormone therapies.

Future research should focus on identifying the specific membrane-associated receptors that initiate MPA's rapid non-genomic effects and further delineating the cross-talk between the non-genomic and genomic pathways. A deeper understanding of these molecular details will be essential for predicting the vascular impact of synthetic steroids and for designing the next generation of safer hormonal therapies.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Progesterone, but not this compound, inhibits vascular cell adhesion molecule-1 expression in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Progestins overcome inhibition of platelet aggregation by endothelial cells by down-regulating endothelial NO synthase via glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound acetate attenuates estrogen-induced nitric oxide production in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Influence of Progesterone on Endometrial Nitric Oxide Synthase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Estrogen increases endothelial nitric oxide synthase via estrogen receptors in rat cerebral blood vessels: effect preserved after concurrent treatment with this compound acetate or progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide on the Interaction of Medroxyprogesterone Acetate with Glucocorticoid Receptors

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medroxyprogesterone acetate (B1210297) (MPA), a synthetic progestin widely used in contraception and hormone replacement therapy, exhibits significant off-target activity through its interaction with the glucocorticoid receptor (GR). This guide provides a comprehensive technical overview of this interaction, synthesizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways. Understanding the glucocorticoid-like effects of MPA is critical for evaluating its therapeutic applications and predicting potential side effects, such as metabolic changes and immunosuppression.

Introduction: The MPA-GR Interaction

This compound acetate is a pregnane-type synthetic progestin designed to mimic the actions of progesterone (B1679170) via the progesterone receptor (PR). However, its chemical structure also allows for considerable binding to the glucocorticoid receptor, a ligand-activated transcription factor that regulates a vast array of physiological processes, including metabolism, immune response, and development.[1] When MPA binds to the GR, it can initiate a signaling cascade typically associated with endogenous glucocorticoids like cortisol or synthetic glucocorticoids like dexamethasone (B1670325).[1][2] This off-target activity is believed to be responsible for some of the glucocorticoid-associated side effects observed with high-dose MPA therapy, such as Cushingoid features and suppression of the pituitary-adrenal axis.[3][4]

The interaction is complex; MPA can act as both a GR agonist and, in some contexts, a partial agonist or antagonist, leading to a phenomenon known as "dissociative" activity.[2] This refers to the ability of a ligand to differentially regulate the two primary modes of GR action:

-

Transactivation: The GR homodimer binds to Glucocorticoid Response Elements (GREs) on DNA, typically leading to the increased transcription of target genes. This mechanism is often associated with the metabolic side effects of glucocorticoids.[2][5]

-

Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, to suppress the expression of pro-inflammatory genes. This is the primary mechanism behind the anti-inflammatory effects of glucocorticoids.[5][6][7]

MPA has been shown to induce GR-mediated transrepression, suppressing inflammatory cytokines like IL-2, IL-6, and IL-8, while having a comparatively weaker effect on GRE-mediated transactivation.[2][8] This dissociative profile makes the MPA-GR interaction a subject of significant interest for developing selective GR modulators with improved therapeutic indices.

Quantitative Analysis of MPA-GR Interaction

The binding affinity and functional potency of MPA at the glucocorticoid receptor have been quantified through various in vitro assays. The data consistently show that MPA binds to the GR with significant affinity, although generally less than the potent synthetic glucocorticoid dexamethasone.

Table 1: Glucocorticoid Receptor Binding Affinity

This table summarizes the relative binding affinity (RBA) and inhibition constants (Ki) for MPA compared to other steroids. The RBA is expressed as a percentage relative to dexamethasone (100%). The Ki value represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.

| Compound | Relative Binding Affinity (RBA %) | Inhibition Constant (Ki) (nM) | Cell/Tissue System |

| Dexamethasone (Reference) | 100% | 4.2 | Human Mononuclear Leukocytes / Recombinant |

| This compound Acetate (MPA) | 42% | 10.8 | Human Mononuclear Leukocytes / Recombinant |

| Megestrol Acetate | 46% | Not Reported | Human Mononuclear Leukocytes |

| Cortisol | 25% | Not Reported | Human Mononuclear Leukocytes |

| Progesterone | Not Reported | 215 | Recombinant Human GR |

| Norethisterone Acetate (NET-A) | Not Reported | 270 | Recombinant Human GR |

Data compiled from multiple sources.[3][9][10]

Table 2: Functional Activity (Transactivation & Transrepression)

This table presents the half-maximal effective concentrations (EC50) for MPA in reporter gene assays, which measure the functional consequences of GR binding. Lower EC50 values indicate greater potency.

| Activity Type | Assay Target | Compound | EC50 (nM) |

| Transactivation | MMTV Promoter | Dexamethasone | 1.1 |

| This compound Acetate (MPA) | 7.2 | ||

| Progesterone | 280 | ||

| Norethisterone Acetate (NET-A) | >1000 | ||

| Transrepression | AP-1/NF-κB Promoters | Dexamethasone | 0.21 |

| This compound Acetate (MPA) | 2.7 | ||

| Progesterone | 26 | ||

| Norethisterone Acetate (NET-A) | >100 |

Data from studies using reporter constructs in cell lines.[9]

Key Signaling Pathways

Upon binding by either a glucocorticoid or MPA, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus. There, it modulates gene expression through transactivation and transrepression.

Caption: Glucocorticoid Receptor (GR) signaling pathway activated by MPA.

Experimental Protocols

The quantitative data presented above are derived from specific, reproducible experimental methodologies. Below are detailed protocols for two key assays used to characterize the MPA-GR interaction.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (MPA) to compete with a radiolabeled glucocorticoid ([³H]dexamethasone) for binding to the GR.[11][12]

Objective: To determine the binding affinity (Ki) of MPA for the GR.

Materials:

-

Receptor Source: Cytosolic fraction from cells expressing GR (e.g., human mononuclear leukocytes).[3]

-

Radioligand: [³H]dexamethasone.

-

Competitor: Unlabeled this compound Acetate (MPA), serially diluted.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate (B1676688) to stabilize the receptor.[12]

-

Separation Medium: Dextran-coated charcoal.[12]

-

Scintillation Counter.

Protocol:

-

Receptor Preparation: Prepare a cytosolic fraction from the chosen cell source via homogenization and ultracentrifugation. Determine the protein concentration.[12]

-

Assay Setup: In microcentrifuge tubes, incubate a fixed concentration of the GR-containing cytosol with a fixed, low concentration of [³H]dexamethasone (typically at or below its Kd).

-

Competition: Add increasing concentrations of unlabeled MPA to the tubes. Include control tubes for total binding (no competitor) and non-specific binding (a 1000-fold excess of unlabeled dexamethasone).[12]

-

Incubation: Incubate the mixture at 0-4°C for 18-24 hours to reach equilibrium.[12]

-

Separation: Add a dextran-coated charcoal slurry to each tube to adsorb free, unbound [³H]dexamethasone. Incubate for 10 minutes on ice.[12]

-

Centrifugation: Centrifuge the tubes at high speed to pellet the charcoal. The supernatant will contain the receptor-bound radioligand.

-

Quantification: Transfer the supernatant to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specifically bound [³H]dexamethasone against the log concentration of MPA. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

MMTV-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of MPA to induce GR-mediated transactivation.[8] It uses a reporter gene (luciferase) under the control of a promoter containing GREs, such as the Mouse Mammary Tumor Virus (MMTV) long terminal repeat.[13]

Objective: To quantify the potency (EC50) and efficacy of MPA as a GR agonist.

Materials:

-

Cell Line: A suitable cell line that can be transfected (e.g., COS-1, HEK293) and expresses GR.[8]

-

Plasmids:

-

An expression vector for human GR (if not endogenously expressed).

-

A reporter plasmid containing the MMTV promoter driving a luciferase gene (e.g., pGL4.36[luc2P/MMTV/Hygro]).[13]

-

A control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

-

-

Transfection Reagent.

-

Compounds: this compound Acetate (MPA) and Dexamethasone (positive control), serially diluted.

-

Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System).

Protocol:

-

Cell Culture & Transfection: Seed cells in 96-well plates. Co-transfect the cells with the GR expression vector (if needed), the MMTV-luciferase reporter plasmid, and the normalization control plasmid.[14]

-

Incubation: Allow cells to recover and express the plasmids for 24 hours.

-

Compound Treatment: Replace the medium with a serum-free medium containing serial dilutions of MPA or dexamethasone. Include a vehicle control (e.g., DMSO). Incubate for an additional 18-24 hours.[15]

-

Cell Lysis: Wash the cells with PBS and then add passive lysis buffer to lyse the cells and release the luciferases.[16]

-

Luminescence Measurement:

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add the Firefly luciferase substrate and immediately measure the luminescence using a luminometer.

-

Add the Stop & Glo® reagent (which quenches the Firefly reaction and contains the Renilla luciferase substrate) and measure the Renilla luminescence.[16]

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity (as fold induction over vehicle control) against the log concentration of the compound.

-

Use non-linear regression to determine the EC50 value and the maximum induction level.

-

Conclusion

The data conclusively demonstrate that this compound Acetate is a potent ligand for the glucocorticoid receptor.[3][9] Its binding affinity and functional activity, particularly in transrepression pathways, are significant and occur at clinically relevant concentrations.[1] This off-target activity explains many of the glucocorticoid-like side effects associated with MPA and underscores the importance of considering GR-mediated effects in the development and clinical application of synthetic progestins. The dissociative nature of MPA's action on the GR—showing a preference for transrepression over transactivation—provides a valuable pharmacological model for the development of next-generation selective glucocorticoid receptor modulators that could retain anti-inflammatory benefits while minimizing metabolic side effects.[2] Researchers and drug development professionals must account for this dual-receptor activity when evaluating the safety and efficacy profiles of MPA and related compounds.

References

- 1. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound acetate binds the glucocorticoid receptor to stimulate alpha-ENaC and sgk1 expression in renal collecting duct epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound acetate downregulates cytokine gene expression in mouse fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic progestins used in HRT have different glucocorticoid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Progestin-Only Contraceptive this compound Acetate, but Not Norethisterone Acetate, Enhances HIV-1 Vpr-Mediated Apoptosis in Human CD4+ T Cells through the Glucocorticoid Receptor | PLOS One [journals.plos.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pGL4.36[luc2P/MMTV/Hygro] Vector Protocol [promega.com]

- 14. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Molecular Targets of Medroxyprogesterone Acetate in Endometrial Tissue

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Medroxyprogesterone acetate (B1210297) (MPA), a synthetic progestin, is a cornerstone in the management of various endometrial pathologies, including hyperplasia and carcinoma. Its therapeutic efficacy is rooted in its ability to modulate a complex network of molecular targets within the endometrial tissue. This technical guide provides a comprehensive overview of the core molecular mechanisms of MPA, focusing on its interaction with progesterone (B1679170) receptors, downstream effects on gene and protein expression, and modulation of critical signaling pathways that govern cell proliferation, apoptosis, and metabolism. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the multifaceted actions of MPA and highlighting potential avenues for future therapeutic innovation.

Primary Mechanism of Action: Progesterone Receptor Signaling

MPA primarily exerts its effects by binding to and activating progesterone receptors (PRs), which are members of the nuclear hormone receptor superfamily.[1] Upon ligand binding, PRs undergo a conformational change, dimerize, and translocate to the nucleus where they act as transcription factors, binding to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This interaction can either promote or repress the transcription of these genes, leading to alterations in protein synthesis and subsequent physiological effects.[1]

The anticancer activity of MPA in endometrial cancer is complex and may not be solely mediated by high-affinity PRs. Some studies suggest that a pharmacological effect, independent of the classical PR pathway, may also contribute to its tumor-suppressive actions.[2] There are two main isoforms of the progesterone receptor, PR-A and PR-B, which can have different transcriptional activities.[3] The balance of these isoforms can influence the cellular response to MPA. In some cases of long-term MPA treatment, a reduction in PR-B expression has been associated with the development of progestin resistance.

Modulation of Gene and Protein Expression

MPA significantly alters the expression profile of a wide array of genes and proteins in endometrial tissue, influencing key cellular processes. These changes are central to its therapeutic effects, including the inhibition of cell growth and induction of apoptosis.

Quantitative Data on Gene Expression Changes

Microarray and quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR) studies have identified numerous genes whose expression is modulated by MPA in endometrial cancer cells.

| Gene | Cell Line | Change in Expression | Fold Change | Method | Citation |

| Differentially Expressed Genes (Total) | Ishikawa (PRB+) | 358 genes | - | Microarray | [4] |

| lncRNAs (Total) | Ishikawa (PRB+) | 292 lncRNAs | - | Microarray | [4] |

| CHOP (DDIT3) | Ishikawa (PRB+) | Up-regulated | Statistically significant | qRT-PCR | [4] |

| HERPUD1 | Ishikawa (PRB+) | Up-regulated | Statistically significant | qRT-PCR | [4] |

| lnc-CETP-3 | Ishikawa (PRB+) | Up-regulated | Statistically significant | qRT-PCR | [4] |

| Cyclin D1 | Parent Ishikawa | Down-regulated | Statistically significant | RT-PCR | [5] |

| MMP2 | Parent Ishikawa | Down-regulated | Statistically significant | RT-PCR | [5] |

| MMP9 | Parent Ishikawa | Down-regulated | Statistically significant | RT-PCR | [5] |

| Cyclin D1 | Progestin-resistant Ishikawa | Up-regulated | Statistically significant | RT-PCR | [5] |

| MMP2 | Progestin-resistant Ishikawa | Up-regulated | Statistically significant | RT-PCR | [5] |

| MMP9 | Progestin-resistant Ishikawa | Up-regulated | Statistically significant | RT-PCR | [5] |

| IRS2 | Cancer-Associated Fibroblasts (Obese) | Up-regulated | ~1.8-fold (protein) | Western Blot | [6] |

| BMP2 | Cancer-Associated Fibroblasts (Obese) | Down-regulated | Statistically significant | qRT-PCR | [6] |

| GLUT6 | Cancer-Associated Fibroblasts (Obese) | Up-regulated | Statistically significant | qRT-PCR | [6] |

| GAPDH | Cancer-Associated Fibroblasts (Obese) | Up-regulated | Statistically significant | qRT-PCR | [6] |

| PKM2 | Cancer-Associated Fibroblasts (Obese) | Up-regulated | Statistically significant | qRT-PCR | [6] |

| LDHA | Cancer-Associated Fibroblasts (Obese) | Up-regulated | Statistically significant | qRT-PCR | [6] |

| CD36 | Cancer-Associated Fibroblasts (Obese) | Up-regulated | Statistically significant | qRT-PCR | [6] |

Quantitative Data on Protein Expression Changes

Proteomic analyses have further elucidated the impact of MPA on the endometrial proteome, revealing alterations in proteins involved in critical cellular functions.

| Protein | Tissue/Cell Type | Change in Expression | Method | Citation |

| ERα | Progestin-resistant Ishikawa cells | Reduced | Immunocytochemistry | [5] |

| PR-B | Progestin-resistant Ishikawa cells | Reduced | Immunocytochemistry | [5] |

| ERβ | Progestin-resistant Ishikawa cells | Increased | Immunocytochemistry | [5] |

| Ki-67 | Endometrioid adenocarcinoma | Down-regulated | Immunohistochemistry | |

| Bcl-2 | Endometrioid adenocarcinoma | Down-regulated | Immunohistochemistry | |

| Cleaved Caspase-3 | Endometrioid adenocarcinoma | No significant change | Immunohistochemistry | |

| PI3K | Endometrial cancer tissue | Differentially expressed | 2D LC-MS/MS | [7] |

| mTOR | Endometrial cancer tissue | Differentially expressed | 2D LC-MS/MS | [7] |

| ERK | Endometrial cancer tissue | Differentially expressed | 2D LC-MS/MS | [7] |

| SPP1 | Endometrial cancer tissue | Differentially expressed | 2D LC-MS/MS | [7] |

| ANGPT2 | Endometrial cancer tissue | Differentially expressed | 2D LC-MS/MS | [7] |

Key Signaling Pathways Modulated by MPA

MPA influences several key intracellular signaling pathways that are often dysregulated in endometrial cancer. By modulating these pathways, MPA can inhibit cell proliferation, induce apoptosis, and alter cellular metabolism.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in endometrial cancer.[8][9] MPA has been shown to modulate this pathway, although its effects can be complex and context-dependent. In some instances, progestins can activate the PI3K/Akt signaling pathway, potentially contributing to progestin resistance.[10]

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival.[2] MPA has been shown to influence the MAPK pathway in endometrial cancer cells. For instance, MPA-mediated PR-B can inhibit endometrial cancer cell proliferation, migration, and invasion induced by RANKL, an effect that is correlated with the MAPK pathway.[11]

Endoplasmic Reticulum Stress Pathway

Recent studies suggest that MPA may induce apoptosis in progesterone receptor B-positive (PRB+) endometrial cancer cells by activating the endoplasmic reticulum (ER) stress pathway.[4] This involves the upregulation of the ER stress apoptotic molecule CHOP and the ER stress-related molecule HERPUD1. The long non-coding RNA lnc-CETP-3 has also been implicated in this process.[4]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the molecular targets of MPA in endometrial tissue.

Immunohistochemistry (IHC) for Progesterone Receptor

Objective: To visualize the localization and quantify the expression of progesterone receptors in endometrial tissue sections.

Methodology:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) endometrial tissue sections (4-5 µm thick) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695).[12]

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating at 95-100°C for 20-30 minutes.[12]

-

Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific binding is blocked using a suitable blocking serum.

-

Primary Antibody Incubation: Slides are incubated with a primary antibody specific for the progesterone receptor (e.g., clone 1E2) overnight at 4°C.

-

Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.[1]

-

Chromogen Development: The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.[1]

-

Counterstaining: The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei.[1]

-

Dehydration and Mounting: The slides are dehydrated through graded ethanol and xylene and mounted with a permanent mounting medium.[1]

-

Analysis: The staining intensity and percentage of positive cells are evaluated, often using a scoring system like the H-score.[12]

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of MPA on the viability and proliferation of endometrial cancer cells.

Methodology:

-

Cell Seeding: Endometrial cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[13]

-

Treatment: The cells are treated with various concentrations of MPA or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.[13]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following MPA treatment.

Methodology:

-

Cell Treatment: Endometrial cancer cells are treated with MPA or a vehicle control for the desired time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.[14]

-

Staining: The cells are incubated with fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) in the dark at room temperature for 15 minutes.[14][15]

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[14]

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are considered necrotic.

-

Conclusion

This compound acetate exerts its therapeutic effects on endometrial tissue through a complex interplay of molecular events initiated by its binding to progesterone receptors. This guide has detailed the downstream consequences of this interaction, including the modulation of gene and protein expression and the perturbation of critical signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK cascades. The provided quantitative data and experimental protocols offer a robust framework for researchers and drug development professionals to further investigate the nuanced mechanisms of MPA action. A deeper understanding of these molecular targets is paramount for optimizing current therapeutic strategies, overcoming progestin resistance, and developing novel targeted therapies for endometrial diseases. The continued exploration of these pathways will undoubtedly pave the way for more personalized and effective treatments for patients with endometrial pathologies.

References

- 1. benchchem.com [benchchem.com]

- 2. The role of mitogen-activated protein kinase signaling pathway in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progesterone Receptor (PR) Immunostain, Technical Component Only - Mayo Clinic Laboratories | Immunohistochemistry Catalog [ihc.testcatalog.org]

- 4. This compound acetate causes the alterations of endoplasmic reticulum related mRNAs and lncRNAs in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Influence of long-term treatment with MPA on the biological character of endometrial carcinoma Ishikawa cell] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MPA alters metabolic phenotype of endometrial cancer-associated fibroblasts from obese women via IRS2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteomic Analysis of Human Endometrial Tissues Reveals the Roles of PI3K/AKT/mTOR Pathway and Tumor Angiogenesis Molecules in the Pathogenesis of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Alterations of PI3K/Akt/mTOR Pathway: A Therapeutic Target in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The PI3K/AKT/mTOR pathway as a therapeutic target in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. MPA influences tumor cell proliferation, migration, and invasion induced by RANKL through PRB involving the MAPK pathway in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptosis Protocols | USF Health [health.usf.edu]

Medroxyprogesterone Acetate's Modulation of Myometrial Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medroxyprogesterone acetate (B1210297) (MPA), a synthetic progestin, plays a crucial role in maintaining uterine quiescence during pregnancy by regulating myometrial gene expression.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying MPA's action on the myometrium, the muscular layer of the uterus. We will explore the signaling pathways initiated by MPA, detail the key experimental protocols used to elucidate these mechanisms, and present quantitative data on MPA-induced gene expression changes. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of reproductive biology and pharmacology.

Introduction

Progesterone (B1679170) is essential for maintaining uterine quiescence throughout pregnancy.[1][2][3] It achieves this, in part, by controlling the expression of genes in the myometrium, inhibiting those that promote contractions and inflammation.[1][4] this compound acetate (MPA) is a synthetic progestin that mimics the actions of progesterone.[5][6][7] Understanding its precise molecular mechanisms is critical for its therapeutic applications in preventing preterm labor and managing other uterine conditions.[8] This guide will delve into the genomic effects of MPA on myometrial cells, providing a technical overview of the current understanding in the field.

Signaling Pathways of this compound Acetate in the Myometrium

MPA exerts its effects on the myometrium primarily through the genomic pathway by binding to progesterone receptors (PRs), which are ligand-activated transcription factors.[4][9][10] The two main isoforms of PR, PR-A and PR-B, have distinct and sometimes opposing roles in regulating gene expression.[11][12][13] The ratio of these isoforms can determine the overall response of the myometrial cells to progestins.[11][12][14]

Upon entering a myometrial cell, MPA binds to cytosolic PRs. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the MPA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[9][10] MPA has been shown to down-regulate the expression of several genes associated with inflammation and uterine contractility.[1][2][3]

Figure 1: MPA Signaling Pathway in Myometrial Cells.

Quantitative Data on Gene Expression Changes

A key study by Cordeaux et al. (2010) utilized whole-genome microarrays to investigate the effects of MPA on gene expression in myometrial explants from pregnant women.[1][2][3] The study identified 114 significantly regulated transcripts.[1][2][3] The findings were validated using quantitative real-time PCR (qRT-PCR).[1][2][3] The data revealed a significant down-regulation of several progesterone-sensitive genes involved in inflammation and myometrial contraction.[1][2][3]

| Gene Symbol | Gene Name | Function | Fold Change (Microarray) | Fold Change (qRT-PCR) | p-value (qRT-PCR) |

| Down-regulated by MPA | |||||

| IL11 | Interleukin 11 | Cytokine activity | - | -4.3 | < 0.001 |

| IL24 | Interleukin 24 | Cytokine activity | - | -2.2 | < 0.001 |

| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | Inflammatory response, Prostaglandin synthesis | -3.2 | Validated | < 0.001 |

| IL1B | Interleukin 1 Beta | Inflammatory response | -2.4 | Validated | < 0.001 |

| IL6 | Interleukin 6 | Inflammatory response | -2.0 | Validated | < 0.001 |

| GJA1 | Gap Junction Protein Alpha 1 (Connexin-43) | Cell-cell communication, Uterine contraction | -1.6 | Validated | < 0.001 |

| Up-regulated by MPA | |||||

| C1QB | Complement C1q B Chain | Innate immunity | - | Validated | < 0.001 |

| CD163 | CD163 Molecule | Macrophage scavenger receptor | - | Validated | < 0.001 |

| Table 1: Summary of Quantitative Data on MPA-Induced Gene Expression Changes in Myometrium. Data extracted from Cordeaux et al. (2010).[1][2][3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the effects of MPA on myometrial gene expression.

Myometrial Explant Culture and Contractility Assay

This protocol is adapted from the study by Cordeaux et al. (2010).[1]

Figure 2: Myometrial Explant Culture and Analysis Workflow.

Methodology:

-

Tissue Collection: Myometrial biopsies are obtained from the upper edge of the lower uterine segment during elective cesarean sections.[1][2][3]

-

Dissection: The tissue is dissected into longitudinal strips of approximately 10 x 2 x 2 mm.[1]

-

Culture Setup: The myometrial strips are mounted in organ baths containing DMEM and maintained under a tension of 0.6 g.[1][2][3]

-

Treatment: The explants are cultured for 65 hours in the presence of 100 nM MPA or a vehicle control.[1][2][3]

-

Contractility Assay: After the culture period, the contractile response of the tissue strips to potassium chloride (KCl) and oxytocin is measured to assess the functional effects of MPA.[1]

-

Sample Collection for Gene Expression: At the end of the culture period, tissues are collected for RNA extraction.

Whole-Genome Microarray Analysis

This protocol outlines the steps for analyzing gene expression changes using Illumina beadchip arrays, as described in the Cordeaux et al. (2010) study.[1][15]

Methodology:

-

RNA Extraction: Total RNA is extracted from the myometrial explants using a suitable method, such as TRIzol reagent followed by purification.[16]

-

RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a spectrophotometer and agarose (B213101) gel electrophoresis.[16]

-

cRNA Synthesis and Labeling: The total RNA is reverse transcribed to cDNA, which is then used as a template for in vitro transcription to synthesize biotin-labeled cRNA.

-

Hybridization: The labeled cRNA is hybridized to Illumina human-8 v3 beadchip arrays.[15]

-

Scanning and Data Acquisition: The arrays are scanned to detect the fluorescent signals from the hybridized cRNA.

-

Data Analysis: The raw data is processed, and statistical analysis is performed to identify genes that are differentially expressed between the MPA-treated and control groups.[1]

Quantitative Real-Time PCR (qRT-PCR) Validation

This protocol details the validation of microarray data using qRT-PCR.

Figure 3: Quantitative Real-Time PCR Workflow.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from myometrial tissue and reverse transcribed into cDNA as described for the microarray analysis.[17]

-

Primer Design: Primers specific to the genes of interest and suitable housekeeping genes are designed. The stability of reference genes in pregnant human myometrium has been evaluated, with CYC1 and YWHAZ being identified as stable options.[18][19]

-

qPCR Reaction: The qPCR reaction is set up using the cDNA template, specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system (TaqMan).[17]

-

Thermal Cycling: The reaction is run in a real-time PCR instrument under appropriate cycling conditions.[17]

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ddCt) method, normalized to the expression of housekeeping genes.[17]

Conclusion

This compound acetate regulates the expression of a significant number of genes in the myometrium, particularly those involved in inflammatory responses and contractility.[1][2][3] The primary mechanism of action is through the progesterone receptor-mediated genomic pathway. The experimental protocols detailed in this guide provide a framework for researchers to investigate the molecular effects of MPA and other progestins on myometrial function. Further research in this area will continue to enhance our understanding of uterine quiescence and may lead to the development of novel therapeutic strategies for the prevention of preterm labor.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Effects of this compound acetate on gene expression in myometrial explants from pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of nuclear progesterone receptor isoforms in uterine pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. youtube.com [youtube.com]

- 7. mims.com [mims.com]

- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 10. Myometrial progesterone hyper-responsiveness associated with increased risk of human uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Role of Progesterone Receptor Isoforms in the Myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Progesterone Receptor-A and -B Have Opposite Effects on Proinflammatory Gene Expression in Human Myometrial Cells: Implications for Progesterone Actions in Human Pregnancy and Parturition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of progesterone receptor isoforms in the myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GSE22961 - Effect of this compound Acetate on Transcript Profile of Human Pregnant Myometrium | Gemma [gemma.msl.ubc.ca]

- 16. The expression of genes involved in myometrial contractility changes during ex situ culture of pregnant human uterine smooth muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Identification and validation of suitable reference genes for quantitative real-time PCR gene expression analysis in pregnant human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification and validation of suitable reference genes for quantitative real-time PCR gene expression analysis in pregnant human myometrium - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Proliferative Effects of Medroxyprogesterone Acetate on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract